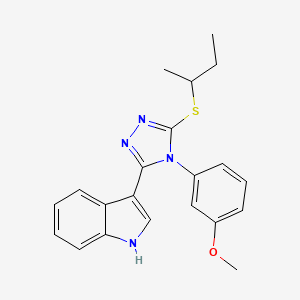

3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes an indole ring, a triazole ring, a sec-butylthio group, and a methoxyphenyl group. These groups are likely connected in a specific configuration, but without a specific diagram or additional information, the exact structure cannot be determined .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the indole ring is electron-rich and could be susceptible to electrophilic substitution. The triazole ring might participate in click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis and Biological Activity

Chemical Synthesis and Biological Activities : A study by Singh (2014) describes the synthesis of various 3-Aryl-8-methoxythiazolo compounds, including indole derivatives, that exhibit antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial activities. This synthesis is achieved using a multistep preparation under microwave irradiations, leading to high yield and shorter reaction time (Singh, 2014).

Indole-Benzimidazole Derivatives Synthesis : Wang et al. (2016) report on the synthesis of novel indole-benzimidazole derivatives, including 2-Methylindole-3-acetic acid and its 5-methoxy derivative. These compounds are prepared from phenylhydrazines and are important for further chemical applications (Wang et al., 2016).

Aza-heterocyclic Compounds Synthesis : Hotsulia (2019) focuses on synthesizing aza-heterocyclic compounds, which include pyrrole, 1,2,4-triazole, and indole derivatives. These compounds are associated with the development of new drugs, and the study involves optimizing synthesis conditions and studying their properties (Hotsulia, 2019).

Conducting Polymers and Catalysis

Conducting Polymers Based on Thieno[3,2-b]indoles : Mezlova et al. (2005) explore the electropolymerization of thieno[3,2-b]indole derivatives, leading to the creation of new conducting materials. These materials are characterized through various methods, including cyclic voltammetry and FT-IR spectroscopy, for potential applications in electronics and materials science (Mezlova et al., 2005).

Room Temperature Preparation of Bis(indolyl)methanes : Khalafi‐Nezhad et al. (2008) describe a procedure for preparing bis(1H-indol-3-yl)methanes, significant in pharmaceutical chemistry. This synthesis is facilitated by trityl chloride as a catalyst and is carried out at room temperature, offering a novel method in organic synthesis (Khalafi‐Nezhad et al., 2008).

Molecular Structure and Drug Design

Structure Determination of Indole Derivatives : Kariuki et al. (2022) report on the structure determination of specific indole derivatives using NMR spectroscopy and X-ray diffraction. These findings are crucial for understanding the molecular architecture of these compounds, which is essential for drug design and development (Kariuki et al., 2022).

Binding and Functional Properties of D2 Dopamine Receptor Subtype Compounds : Luedtke et al. (2012) study the binding selectivity and intrinsic efficacy of certain indole analogues on D2 dopamine receptors. This research provides insights into the molecular basis of binding selectivity, which is valuable for the development of pharmacotherapeutic agents (Luedtke et al., 2012).

Miscellaneous Applications

- Corrosion Control in Steel : Bentiss et al. (2009) investigate the use of a compound similar to 3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole for corrosion control in steel. Their study reveals the efficiency of such compounds in protecting against corrosion in acidic environments (Bentiss et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its biological activity and potential applications. If it has pharmaceutical activity, it could be further developed and optimized. Alternatively, if it has unique chemical properties, it could be used in the development of new materials or chemical processes .

Propriétés

IUPAC Name |

3-[5-butan-2-ylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-4-14(2)27-21-24-23-20(18-13-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(12-15)26-3/h5-14,22H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMYWRQTDTUNIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)